5-Propylthiophene-3-carboxylic acid
Overview
Description
5-Propylthiophene-3-carboxylic acid is an organic compound with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a propyl group at the 5-position and a carboxylic acid group at the 3-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylthiophene-3-carboxylic acid can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of a Grignard reagent with carbon dioxide.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.
Industrial Production Methods
Industrial production methods for this compound are typically based on scalable versions of the laboratory synthesis techniques mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Propylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or chlorinating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield a sulfone, while reduction with LiAlH4 can produce an alcohol.
Scientific Research Applications
5-Propylthiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of biological systems, particularly those involving sulfur-containing heterocycles.
Medicine: Research into potential pharmaceutical applications, including drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Propylthiophene-3-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The carboxylic acid group can participate in hydrogen bonding and other interactions, while the thiophene ring can engage in π-π stacking and other aromatic interactions. These properties make it a versatile compound for various applications .
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carboxylic acid: Lacks the propyl group at the 5-position.
5-Methylthiophene-3-carboxylic acid: Features a methyl group instead of a propyl group at the 5-position.
5-Ethylthiophene-3-carboxylic acid: Has an ethyl group at the 5-position instead of a propyl group.
Uniqueness
5-Propylthiophene-3-carboxylic acid is unique due to the presence of the propyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other thiophene derivatives and useful for specific applications where these properties are advantageous .
Properties
IUPAC Name |
5-propylthiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-2-3-7-4-6(5-11-7)8(9)10/h4-5H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLJQYJHQHGTJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391060 | |
Record name | 5-propylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883546-51-8 | |
Record name | 5-propylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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